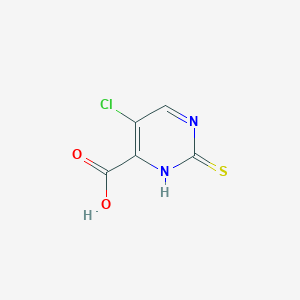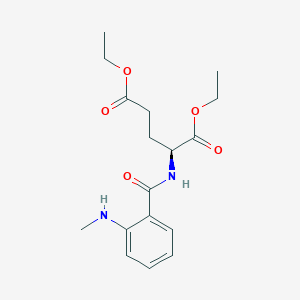
Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate is a chemical compound with the molecular formula C11H11Cl2NO4 and a molecular weight of 292.12 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate typically involves the reaction of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide in N,N-dimethylformamide. The reaction is carried out under heat insulation to obtain the crude product, which is then purified .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis method mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
N-chlorosuccinimide: Used for chlorination reactions.
N,N-dimethylformamide: Used as a solvent in the synthesis process.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.
Hydrolysis Products: The hydrolysis of the ester group yields the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a reference compound in biochemical assays.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A similar compound with one chlorine atom.
Methyl 4-acetamido-2-hydroxybenzoate: A compound with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate is unique due to the presence of two chlorine atoms and a methoxy group, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H11Cl2NO4 |
|---|---|
Poids moléculaire |
292.11 g/mol |
Nom IUPAC |
methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C11H11Cl2NO4/c1-5(15)14-9-7(12)4-6(11(16)18-3)10(17-2)8(9)13/h4H,1-3H3,(H,14,15) |
Clé InChI |
YJSYOVSDBWOVAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C(=C1Cl)OC)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)

![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)








![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
